molecular formula C15H11F4N3 B10888323 4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10888323
M. Wt: 309.26 g/mol
InChI Key: IGENHEPLLYCWTO-UHFFFAOYSA-N
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Description

4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of difluoromethyl groups, which are known to enhance the biological activity and metabolic stability of molecules. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with difluoromethylating agents in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazolopyridine derivatives, while reduction may produce partially or fully reduced forms of the compound .

Scientific Research Applications

4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
  • 3-amino-4,6-bis(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamides

Uniqueness

4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of difluoromethyl groups. These structural features contribute to its enhanced biological activity and metabolic stability compared to similar compounds .

Properties

Molecular Formula

C15H11F4N3

Molecular Weight

309.26 g/mol

IUPAC Name

4,6-bis(difluoromethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H11F4N3/c1-8-12-10(13(16)17)7-11(14(18)19)20-15(12)22(21-8)9-5-3-2-4-6-9/h2-7,13-14H,1H3

InChI Key

IGENHEPLLYCWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(F)F)C(F)F)C3=CC=CC=C3

Origin of Product

United States

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